molecular formula C16H17NO3S B4234200 2-(2-hydroxyethylsulfanyl)-N-(4-phenoxyphenyl)acetamide

2-(2-hydroxyethylsulfanyl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B4234200
M. Wt: 303.4 g/mol
InChI Key: HODCICYYBXNAJZ-UHFFFAOYSA-N
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Description

2-(2-hydroxyethylsulfanyl)-N-(4-phenoxyphenyl)acetamide is an organic compound with a complex structure that includes a hydroxyethylsulfanyl group and a phenoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethylsulfanyl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the hydroxyethylsulfanyl group and then attach it to the acetamide backbone. The phenoxyphenyl group is introduced in the final steps of the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethylsulfanyl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.

    Substitution: The phenoxyphenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenoxyphenyl derivatives.

Scientific Research Applications

2-(2-hydroxyethylsulfanyl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethylsulfanyl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenoxyphenyl group may contribute to the compound’s ability to bind to specific receptors or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

2-(2-hydroxyethylsulfanyl)-N-(4-phenoxyphenyl)acetamide can be compared with other similar compounds, such as:

    2-(2-hydroxyethylsulfanyl)benzene-1,4-diol: Shares the hydroxyethylsulfanyl group but has a different aromatic structure.

    N-(4-phenoxyphenyl)acetamide: Lacks the hydroxyethylsulfanyl group, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-10-11-21-12-16(19)17-13-6-8-15(9-7-13)20-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODCICYYBXNAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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